N-(2-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
N-(2-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C24H26N6 and its molecular weight is 398.514. The purity is usually 95%.
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Biological Activity
N-(2-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, synthesizing data from various research studies and findings.
Compound Overview
- Common Name : this compound
- CAS Number : 946287-97-4
- Molecular Formula : C24H26N6
- Molecular Weight : 398.5 g/mol
The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its diverse pharmacological properties. This compound functions primarily as a dual inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), which are critical in cancer progression and angiogenesis. The inhibition of these receptors leads to:
- Reduction in tumor growth : Studies have shown significant inhibition of tumor cell proliferation in various cancer models.
- Induction of apoptosis : The compound has been observed to induce programmed cell death in cancer cells, thereby reducing tumor size and metastasis.
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit potent anticancer effects. For instance, a recent study demonstrated that a related compound effectively inhibited cell migration and induced apoptosis in MCF-7 breast cancer cells at IC50 values ranging from 0.3 to 24 µM, depending on the specific target .
Compound | Target | IC50 (µM) | Effect |
---|---|---|---|
5i | EGFR | 0.3 | Inhibition of tumor growth |
5i | VEGFR2 | 7.60 | Induction of apoptosis |
Other Biological Activities
Beyond anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have shown promise in other therapeutic areas:
- Antimicrobial Activity : Some derivatives have demonstrated significant antifungal properties against various pathogens .
- Anti-inflammatory Effects : The compound has been noted for its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Antiparasitic Activity : Certain analogs have been evaluated for their efficacy against parasitic infections, showcasing a broad spectrum of biological activity .
Case Studies
Several case studies highlight the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Breast Cancer Model : In vitro studies using MCF-7 cells showed that treatment with pyrazolo[3,4-d]pyrimidine derivatives resulted in a marked decrease in cell viability and significant induction of apoptosis .
- BRAF(V600E) Inhibition : Research has identified that some derivatives effectively inhibit BRAF(V600E), a common mutation in melanoma, indicating their potential as targeted therapies .
Properties
IUPAC Name |
N-(2-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6/c1-17-9-8-14-29(16-17)24-27-22(26-21-13-7-6-10-18(21)2)20-15-25-30(23(20)28-24)19-11-4-3-5-12-19/h3-7,10-13,15,17H,8-9,14,16H2,1-2H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLFJJAHTZIRSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.